
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one
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Overview
Description
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include brominated quinoline derivatives and pyrazole intermediates. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production in controlled environments.
Continuous Flow Chemistry: For larger-scale production, continuous flow methods may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinolin-2(1H)-one: A simpler analog with similar core structure.
3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one: Lacks the bromine atom but shares other structural features.
Uniqueness
6-bromo-4-phenyl-3-(5-phenyl-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C34H28BrN3O5 |
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Molecular Weight |
638.5 g/mol |
IUPAC Name |
6-bromo-4-phenyl-3-[3-phenyl-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C34H28BrN3O5/c1-41-28-16-22(17-29(42-2)32(28)43-3)34(40)38-27(20-10-6-4-7-11-20)19-26(37-38)31-30(21-12-8-5-9-13-21)24-18-23(35)14-15-25(24)36-33(31)39/h4-18,27H,19H2,1-3H3,(H,36,39) |
InChI Key |
XZKWKOUFRFHZHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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